molecular formula C10H12ClNO B13057080 (S)-8-Chloro-6-methylchroman-4-amine

(S)-8-Chloro-6-methylchroman-4-amine

Cat. No.: B13057080
M. Wt: 197.66 g/mol
InChI Key: YMWFYNANVKWNEW-VIFPVBQESA-N
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Description

(S)-8-Chloro-6-methylchroman-4-amine is a chiral compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a chlorine atom and a methyl group on the chroman ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-Chloro-6-methylchroman-4-amine typically involves several steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Chlorination: Introduction of the chlorine atom at the 8th position using reagents like thionyl chloride or phosphorus pentachloride.

    Methylation: Introduction of the methyl group at the 6th position using methylating agents such as methyl iodide in the presence of a base.

    Amination: Introduction of the amine group at the 4th position using amination reagents like ammonia or amines under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale chlorination and methylation: Using continuous flow reactors to ensure efficient and consistent production.

    Catalytic processes: Employing catalysts to enhance the reaction rates and yields.

    Purification: Using techniques like crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(S)-8-Chloro-6-methylchroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products

    Oxidation: Formation of chroman-4-one derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azido or thiol-substituted chromans.

Scientific Research Applications

(S)-8-Chloro-6-methylchroman-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing drugs targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-8-Chloro-6-methylchroman-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in biological pathways.

    Pathways Involved: The compound can modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes, leading to the accumulation of specific substrates or depletion of products.

Comparison with Similar Compounds

Similar Compounds

    ®-8-Chloro-6-methylchroman-4-amine: The enantiomer of the compound, which may have different biological activities.

    8-Chloro-6-methylchroman-4-ol: A hydroxyl derivative with different chemical properties.

    6-Methylchroman-4-amine: Lacks the chlorine atom, leading to different reactivity and biological activity.

Uniqueness

(S)-8-Chloro-6-methylchroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both chlorine and methyl groups on the chroman ring makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

(4S)-8-chloro-6-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12ClNO/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1

InChI Key

YMWFYNANVKWNEW-VIFPVBQESA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)Cl)OCC[C@@H]2N

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)OCCC2N

Origin of Product

United States

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